molecular formula C7H8F2N2O B8060639 5-(2,2-Difluoroethoxy)pyridin-2-amine

5-(2,2-Difluoroethoxy)pyridin-2-amine

Cat. No.: B8060639
M. Wt: 174.15 g/mol
InChI Key: ZINYWKAFACJMNA-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethoxy)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a difluoroethoxy group at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Difluoroethoxy)pyridin-2-amine typically involves the introduction of the difluoroethoxy group to the pyridine ring. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a difluoroethoxy reagent. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethoxy)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

5-(2,2-Difluoroethoxy)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler analog with a single fluorine atom on the pyridine ring.

    5-(2,2-Difluoroethoxy)pyridine: Lacks the amine group, making it less versatile in certain applications.

    2-Aminopyridine: Lacks the difluoroethoxy group, which can affect its chemical reactivity and binding properties.

Uniqueness

5-(2,2-Difluoroethoxy)pyridin-2-amine is unique due to the presence of both the difluoroethoxy and amine groups, which confer distinct chemical and biological properties. The difluoroethoxy group can enhance lipophilicity and metabolic stability, while the amine group provides a site for further functionalization and interaction with biological targets .

Properties

IUPAC Name

5-(2,2-difluoroethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-6(9)4-12-5-1-2-7(10)11-3-5/h1-3,6H,4H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINYWKAFACJMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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